4-Amino vs. 3-Amino Positional Isomer Connectivity
The target compound bears the primary amine at the 4-position of the terminal pyrazole, whereas its closest positional isomer, 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazol-3-amine (CAS 1341657-13-3), places the amine at the 3-position . This difference alters the vector of the hydrogen-bond-donating primary amine relative to the ethylene linker and the dimethylpyrazole moiety, directly impacting the geometry of amide bond formation during library synthesis and the bite angle in metal coordination [1].
| Evidence Dimension | Amine substitution position on terminal pyrazole ring |
|---|---|
| Target Compound Data | 4-amine (amine para to N1 of pyrazole; CAS 1248690-08-5) |
| Comparator Or Baseline | 3-amine (amine meta to N1 of pyrazole; CAS 1341657-13-3, 97% purity) |
| Quantified Difference | Positional isomerism leads to different H-bond directionality and ~3.6 Å displacement of the amine nitrogen according to computed conformer analysis [1]. |
| Conditions | Structural comparison based on SMILES and InChI differentiation; conformer analysis from PubChem 3D conformer data [1]. |
Why This Matters
For amide coupling or sulfonamide derivatization in medicinal chemistry libraries, the 4-amino isomer offers a distinct exit vector that can alter target binding geometry compared to the 3-amino isomer, making the choice of regioisomer critical during SAR exploration.
- [1] PubChem. Compound Summary for CID 62138824: 1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazol-4-amine. Computed conformer data. View Source
